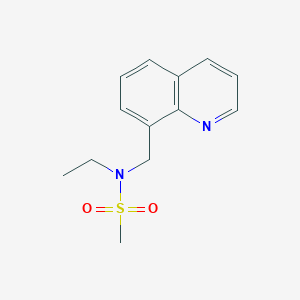![molecular formula C12H9BrN4 B7591817 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile, also known as BPTN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTN is a triazole-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile is not fully understood. However, studies have shown that 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has also been shown to inhibit the growth of fungi by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile inhibits the growth of cancer cells and fungi. 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has also been shown to have low toxicity in vitro. However, further studies are needed to determine the toxicity of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile is its potential use as a building block for the synthesis of new materials. 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has also shown promising results as a potential antifungal and anticancer agent. However, the limitations of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile include its low solubility in water, which makes it difficult to study in vivo. Further studies are needed to determine the toxicity of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile in vivo.
Future Directions
There are several future directions for the study of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile. One of the future directions is the study of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile as a potential antifungal and anticancer agent. Further studies are needed to determine the toxicity of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile in vivo. Another future direction is the study of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile as a building block for the synthesis of new materials. 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile can be used as a ligand for the synthesis of new catalysts. Further studies are needed to determine the potential applications of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile in catalysis.
Synthesis Methods
The synthesis of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has been achieved using several methods, including the reaction of 2-bromoprop-2-enylamine with 3-(4-cyanophenyl)-4,5-dihydro-1H-1,2,4-triazole in the presence of a base. Another method involves the reaction of 2-bromoprop-2-enylamine with 3-(4-cyanophenyl)-1,2,4-oxadiazole, followed by the cyclization of the resulting compound with hydrazine hydrate. The synthesis of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has also been achieved using microwave irradiation and ultrasound-assisted methods.
Scientific Research Applications
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has shown promising results as a potential antifungal agent. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has been used as a ligand for the synthesis of new catalysts.
properties
IUPAC Name |
3-[2-(2-bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-9(13)7-17-12(15-8-16-17)11-4-2-3-10(5-11)6-14/h2-5,8H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIUBWMEIWUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=NC=N1)C2=CC=CC(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)


![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)
![N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)

![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)